6-氰基-1H-吲哚-3-甲酸甲酯

描述

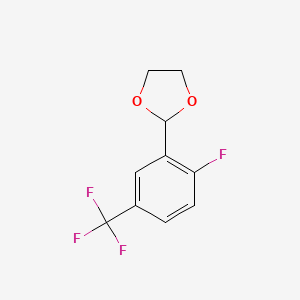

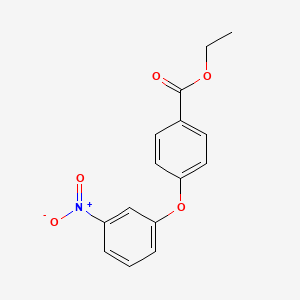

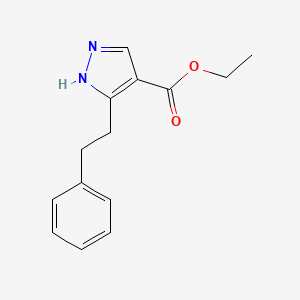

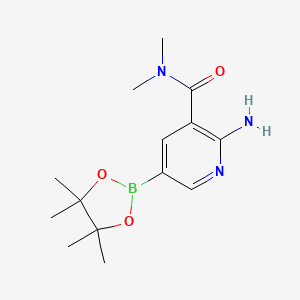

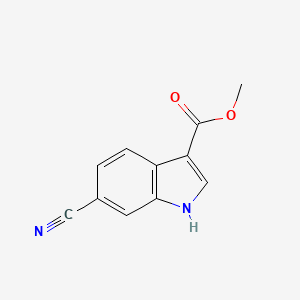

“Methyl 6-cyano-1H-indole-3-carboxylate” is a synthetic organic compound . It belongs to the indole family of compounds, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have various biological applications .

Molecular Structure Analysis

The molecular formula of “Methyl 6-cyano-1H-indole-3-carboxylate” is C11H8N2O2. Indole, the core structure, is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .科学研究应用

构象受限色氨酸衍生物

6-氰基-1H-吲哚-3-甲酸甲酯衍生物已用于合成新型 3,4-稠合色氨酸类似物。这些化合物设计用于肽和类肽构象阐明研究。它们的特征是连接 α-碳和吲哚环 4 位的环,该环限制了侧链的柔韧性,同时保持胺和羧酸基团自由以供进一步衍生 (Horwell 等人,1994).

芳基吲哚羧酸盐的荧光研究

另一项研究应用涉及使用金属辅助的分子内 C-N 环化合成 3-芳基吲哚-2-羧酸甲酯。这些化合物表现出溶剂敏感的发射,使其成为荧光探针的潜在候选者。荧光性质根据所连接的取代基(例如给电子基团或吸电子基团)而异 (Queiroz 等人,2007).

吲哚羧酸盐衍生物的抗癌活性

吲哚-3-羧酸甲酯衍生物已在抗癌应用中显示出潜力。已经合成并测试了 1-(3'-吲哚甲基)-吲哚-3-羧酸甲酯等化合物对黑色素瘤、肾癌和乳腺癌细胞系的疗效。它们的固态结构和分子建模有助于理解它们的抗肿瘤特性 (Niemyjska 等人,2012).

合成中的区域选择性二溴化

吲哚-3-羧酸甲酯在乙酸中用溴处理导致 5,6-二溴吲哚-3-羧酸甲酯的区域选择性合成。对于合成各种科学应用的天然和非天然 5,6-二溴吲哚衍生物,此过程非常重要 (Parsons 等人,2011).

酯衍生吲哚的光物理研究

已经对酯衍生吲哚(包括吲哚-4-羧酸甲酯)在研究局部蛋白质环境中用作光谱探针进行了研究。这些研究有助于理解取代对吲哚电子跃迁的影响,这对生物应用至关重要 (Huang 等人,2018).

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis, biological activities, and potential therapeutic applications of “Methyl 6-cyano-1H-indole-3-carboxylate”.

作用机制

Target of Action

Methyl 6-cyano-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Methyl 6-cyano-1H-indole-3-carboxylate may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 6-cyano-1H-indole-3-carboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Action Environment

One study suggests that a solvent switch can cause shifts in the vibrational characteristics of similar compounds , indicating that environmental factors may indeed influence the action of Methyl 6-cyano-1H-indole-3-carboxylate.

属性

IUPAC Name |

methyl 6-cyano-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-6-13-10-4-7(5-12)2-3-8(9)10/h2-4,6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOQQUHZHRSERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。